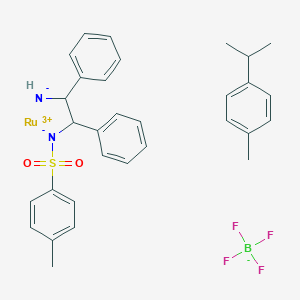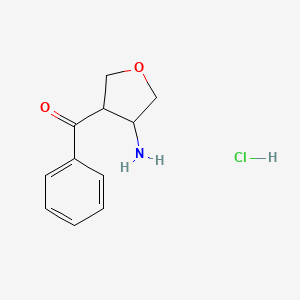
2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride is a useful research compound. Its molecular formula is C36H19ClN6O12Ru-4 and its molecular weight is 864.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
合成路线和反应条件
4,4'-二羧酸-2,2'-联吡啶的合成: 可以通过氧化反应或其他合适的方法实现。
与钌盐反应: 合成的4,4'-二羧酸-2,2'-联吡啶随后与钌盐(例如三氯化钌([RuCl3·3H2O]))在适当条件下反应,形成所需化合物。
纯化: 通过溶剂萃取和其他纯化步骤纯化产品,以获得纯化合物。
工业生产方法
化学反应分析
反应类型
氧化反应: 该化合物可以参与氧化反应,通常由氧化剂促进。
还原反应: 它也可以在合适条件下进行还原反应。
取代反应: 该化合物可以参与取代反应,其中一个或多个配体被其他配体取代。
常用试剂和条件
氧化剂: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原剂: 通常使用硼氢化钠和氢化锂铝等还原剂。
溶剂: 由于其溶解化合物并促进反应的能力,通常使用乙腈和二甲基亚砜等有机溶剂。
主要产品
科学研究应用
化学: 它用作各种有机合成反应中的催化剂,包括氧化、还原和羰基化反应。
生物学: 研究了该化合物的潜在生物活性,包括它与生物分子的相互作用以及它对生物系统的影响。
医学: 正在进行的研究探索其潜在的治疗应用,包括它在药物递送系统中的使用以及作为诊断剂的成分。
工业: 由于其优异的光物理性质,该化合物用于生产有机发光二极管 (OLED) 和染料敏化太阳能电池 (DSSC)。
相似化合物的比较
三(2,2'-联吡啶)钌(II)氯化物: 这种化合物具有类似的光物理性质,但在配体结构上有所不同。
三(4,4'-二羧酸-2,2'-联吡啶)钌(II)氯化物: 这种化合物与之密切相关,并共享许多应用,但具有不同的羧酸酯基团。
属性
分子式 |
C36H19ClN6O12Ru-4 |
|---|---|
分子量 |
864.1 g/mol |
IUPAC 名称 |
2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride |
InChI |
InChI=1S/3C12H8N2O4.ClH.Ru/c3*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;;/h3*1-6H,(H,15,16)(H,17,18);1H;/q;;;;+2/p-6 |
InChI 键 |
GINOQULVKVCOFM-UHFFFAOYSA-H |
规范 SMILES |
[H+].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].[Cl-].[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride](/img/structure/B12306411.png)
![rac-(1R,3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid, cis](/img/structure/B12306415.png)
![8-Cycloheptyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12306416.png)
![2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B12306422.png)
![3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride](/img/structure/B12306430.png)


![beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-hydroxyfurost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[beta-D-glucopyranosyl-(1-->2)]-](/img/structure/B12306455.png)
![[3,4,5-Trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12306461.png)
![tert-butyl N-[1-[[2-[4-amino-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B12306469.png)

